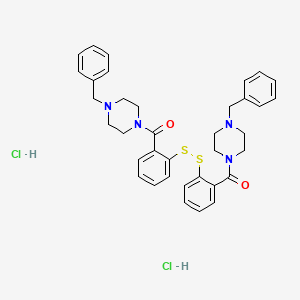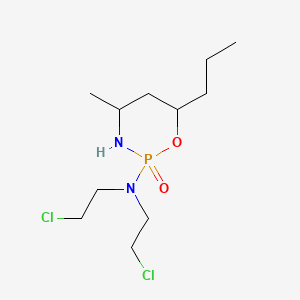![molecular formula C15H18O B14439728 {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene CAS No. 73810-43-2](/img/structure/B14439728.png)
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is a chemical compound known for its unique structure and properties It is a member of the cycloalkane family, characterized by a cyclic hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the reaction of 2-methylcyclohex-3-en-1-one with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, halogenated derivatives
Applications De Recherche Scientifique
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group attached to a benzene ring.
Cyclohexane derivatives: Compounds with similar cycloalkane structures but different substituents.
Uniqueness
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene stands out due to its unique combination of a cyclohexane ring and a benzene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
73810-43-2 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
(2-methylcyclohex-3-en-1-ylidene)methoxymethylbenzene |
InChI |
InChI=1S/C15H18O/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-5,7-9,12-13H,6,10-11H2,1H3 |
Clé InChI |
NVUFXDLMRWXIAA-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCCC1=COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


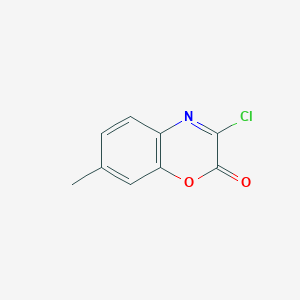
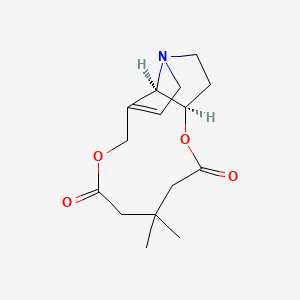

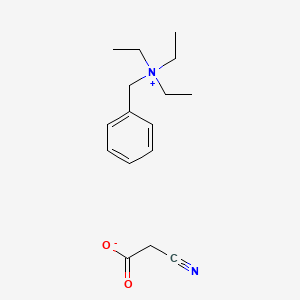
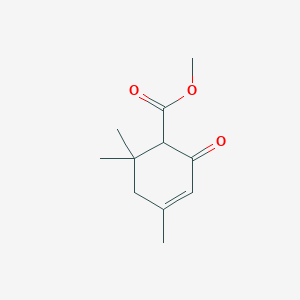

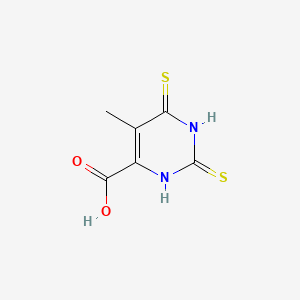

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
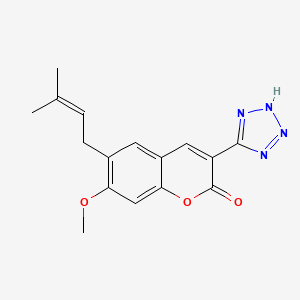
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
